![molecular formula C7H8N2O2 B13253173 1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate](/img/structure/B13253173.png)
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate
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Overview
Description
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its potential biological activities and is often used in the development of pharmaceuticals and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate typically involves multi-step reactions. One common method starts with the preparation of pyrrolo[2,3-B]pyridine, followed by oxidation and nitration reactions to introduce the necessary functional groups . The reaction conditions often include the use of solvents like dichloromethane and reagents such as acetic acid and liquid bromine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures for handling reactive intermediates .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-B]pyridine derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis . The compound’s effects are mediated through pathways such as RAS-MEK-ERK and PI3K-Akt .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Another heterocyclic compound with similar structural features.
4-Nitro-1H-pyrrolo[2,3-B]pyridine: Known for its use in various chemical reactions.
Uniqueness
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate is unique due to its specific functional groups and hydration state, which can influence its reactivity and biological activity. Its ability to inhibit fibroblast growth factor receptors sets it apart from other similar compounds, making it a valuable candidate for cancer research .
Biological Activity
1H-Pyrrolo[2,3-B]pyridin-7-ium-7-olate hydrate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR).
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C8H8N2O |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 1H-Pyrrolo[2,3-b]pyridin-7-ium-7-olate |
InChI Key | XXXXXX |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been identified as a potential inhibitor of key kinases involved in cancer progression, such as c-Met and VEGFR-2. The compound's structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological receptors.
Antitumor Activity
Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-B]pyridin exhibit significant cytotoxicity against various cancer cell lines. For instance, compound 7c showed IC50 values of:
- A549 (lung cancer) : 0.82 ± 0.08 μM
- HepG2 (liver cancer) : 1.00 ± 0.11 μM
- MCF-7 (breast cancer) : 0.93 ± 0.28 μM
- PC-3 (prostate cancer) : 0.92 ± 0.17 μM
Additionally, this compound was effective against c-Met kinase with an IC50 of 0.506 μM , indicating its potential as a targeted therapy for cancers driven by c-Met signaling .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has been shown to selectively inhibit LSD1 , an enzyme implicated in acute myeloid leukemia (AML) and other malignancies. The most promising derivatives exhibited nanomolar IC50 values against LSD1, demonstrating their potential as therapeutic agents in treating AML .
Structure-Activity Relationships (SAR)
SAR studies have revealed that modifications to the pyrrolo[2,3-B]pyridine scaffold can significantly enhance biological activity. For example:
- Substituent Variability : The introduction of electron-withdrawing groups at specific positions on the pyridine ring has been linked to increased potency against cancer cell lines.
- Hydrazone Derivatives : Phenyl hydrazone derivatives were found to outperform heterocyclic hydrazones in terms of cytotoxicity, suggesting that structural modifications can lead to improved therapeutic profiles .
Case Studies
Several case studies highlight the effectiveness of 1H-Pyrrolo[2,3-B]pyridin derivatives:
- Study on c-Met Inhibition :
- LSD1 Inhibition in AML :
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
7-hydroxypyrrolo[2,3-b]pyridine;hydrate |
InChI |
InChI=1S/C7H6N2O.H2O/c10-9-5-1-2-6-3-4-8-7(6)9;/h1-5,10H;1H2 |
InChI Key |
DOYLBOYTUDZCIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)O.O |
Origin of Product |
United States |
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